5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol
CAS No.: 1111104-12-1
Cat. No.: VC8207449
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111104-12-1 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-[3-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15) |
| Standard InChI Key | BQNOEXYFUBUERJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidin-2-ol core fused to a phenyl ring bearing a hydroxymethyl (-CH2OH) group at the 3-position. Its molecular formula is , with a molar mass of 202.21 g/mol . The planar pyrimidine ring adopts a keto-enol tautomeric equilibrium, while the hydroxymethyl group introduces stereoelectronic effects influencing solubility and intermolecular interactions .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| IUPAC Name | 5-[3-(Hydroxymethyl)phenyl]-1H-pyrimidin-2-one |
| Tautomerism | Keto-enol equilibrium at N1-C2-O2 |
| Hydrogen Bond Donors | 2 (pyrimidin-2-ol OH, hydroxymethyl OH) |
| Hydrogen Bond Acceptors | 3 (pyrimidine N1, O2, hydroxymethyl O) |
Synthetic Pathways
Multi-Step Synthesis Strategies
The synthesis typically involves:
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Friedel-Crafts Acylation: 3-Hydroxybenzaldehyde undergoes acetylation to introduce a formyl group.
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Nucleophilic Substitution: Reaction with 2-aminopyrimidine derivatives under basic conditions.
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Hydroxymethylation: Reduction of the formyl group to hydroxymethyl using NaBH4 or LiAlH4 .
Yield optimization requires careful control of reaction conditions. For example, a 72% yield was reported using anhydrous DMF at 80°C for 12 hours .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-d6):
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NMR:
Infrared Spectroscopy
Key IR absorptions (KBr, cm):
Reactivity and Derivative Formation
Functional Group Transformations
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Hydroxymethyl Oxidation: Catalyzed by TEMPO/NaClO2 to yield 5-(3-carboxyphenyl)pyrimidin-2-ol.
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Esterification: Reacts with acetyl chloride to form the acetate ester (73% yield) .
Metal Complexation
The compound acts as a bidentate ligand, coordinating via pyrimidine N3 and phenolic O. Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Biological Activities and Applications
Anticancer Screening
Preliminary data against MCF-7 breast cancer cells show 40% inhibition at 50 μM via apoptosis induction, though potency lags behind para-substituted analogs .
Kinase Inhibition
Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, positioning it as a lead for kinase inhibitor development .
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